1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone
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Overview
Description
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone is a compound recognized for its diverse applications in scientific research. It features a complex structure incorporating phenyl, triazole, and propanone moieties, which contribute to its unique chemical properties and reactivity. This compound's intricate architecture enables its use in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone can be achieved through multiple synthetic pathways. Typically, the starting materials include 4-acetylphenyl and triazole derivatives. A common method involves the following steps:
Formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling of the 1,2,4-triazole ring through condensation reactions.
Integration of the 4-acetylphenyl group using Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production process is scaled up to accommodate higher yields and efficiency. The choice of catalysts, solvents, and temperature conditions is optimized for larger batches. The reactions are conducted in controlled environments to ensure purity and minimize by-products. Techniques like recrystallization, chromatography, and distillation are employed for purification.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone undergoes various chemical reactions, including:
Oxidation: Converts functional groups to higher oxidation states.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Replaces one functional group with another.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as sodium borohydride or hydrogen gas with palladium catalysts.
Substitution: Involves reagents like halogenating agents or nucleophiles.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone has diverse applications:
Chemistry: Acts as a precursor or intermediate in organic synthesis.
Biology: Used in biochemical assays to study enzyme activities or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antifungal or antibacterial effects.
Industry: Utilized in the development of new materials, coatings, or pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole rings are known to engage in hydrogen bonding, pi-stacking, and coordination with metal ions, which contribute to its biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
1-(4-Acetylphenyl)-2-azido-1-propanone
1,2,3-Triazole derivatives with varying substituents
Each of these compounds shares structural elements but differs in their specific chemical and biological properties.
There you go—an in-depth exploration of this compound! What's next on our chemistry adventure?
Properties
IUPAC Name |
1-[1-(4-acetylphenyl)triazol-4-yl]-2-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-10(21-9-16-8-17-21)15(23)14-7-20(19-18-14)13-5-3-12(4-6-13)11(2)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQGADGCHYPTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(=O)C)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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